

Cross-Reactivity Profiling Guide: 6-Nitro-1H-indole-2-carboxamide

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Compound of Interest

Compound Name: 6-nitro-1H-indole-2-carboxamide

Cat. No.: B15069379

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Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Focus: Selectivity Profiling, Off-Target Liability, and Scaffold Validation[1][2]

Executive Summary: The Indole-2-Carboxamide Paradox

6-nitro-1H-indole-2-carboxamide (CAS: 10242-00-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets. While often utilized as a key intermediate in the synthesis of CFTR modulators (e.g., for Cystic Fibrosis), the indole-2-carboxamide core exhibits significant pleiotropy.[2]

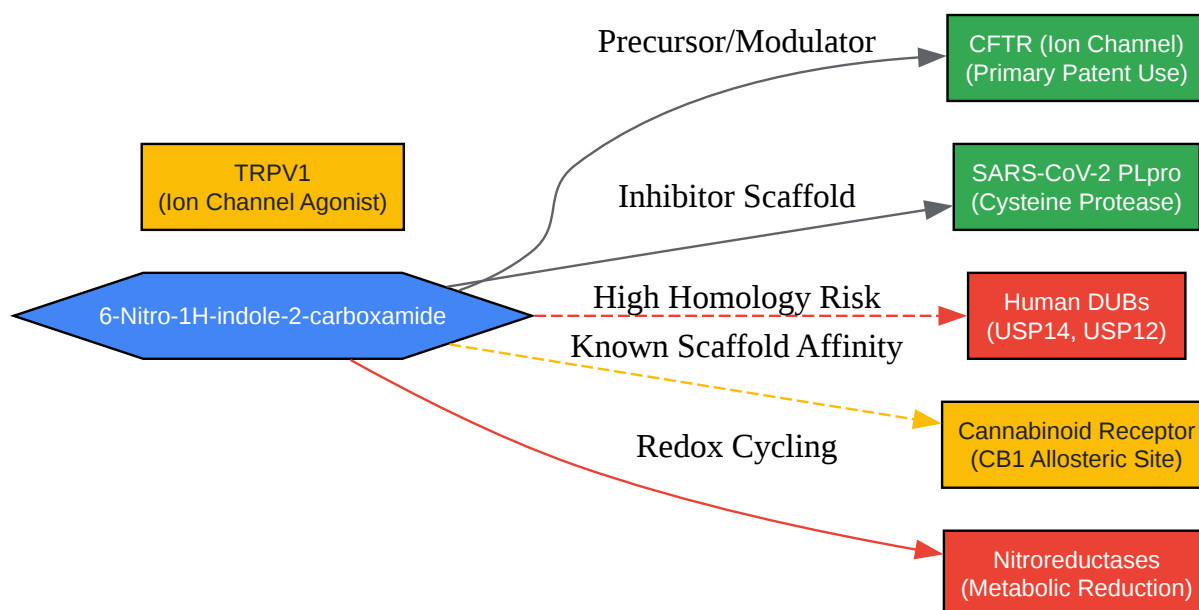
This guide provides a rigorous technical framework to profile this specific molecule.[2] Researchers utilizing this scaffold must distinguish between its desired activity (e.g., CFTR modulation or viral protease inhibition) and its inherent cross-reactivity risks, particularly against human Deubiquitinases (DUBs) and GPCRs (CB1).[2] Furthermore, the 6-nitro substituent introduces specific metabolic liabilities that distinguish it from its 6-amino or 6-halo analogs.

Key Profiling Objectives

- Validate Primary Mechanism: Distinguish between Ion Channel modulation (CFTR) and Cysteine Protease inhibition (PLpro).[2]
- Quantify Selectivity: Profile against structurally homologous human DUBs (USP family).
- Assess Metabolic Liability: Evaluate the nitro-group reduction potential (Nitroreductase sensitivity).[2]

The Cross-Reactivity Landscape[2]

The following diagram visualizes the known and predicted interaction network for **6-nitro-1H-indole-2-carboxamide**. This "Risk Map" should guide your screening priority.[2]



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Figure 1: Interaction landscape showing primary targets (Green) and critical off-target liabilities (Red/Yellow).

Comparative Performance & Selectivity Metrics

When evaluating **6-nitro-1H-indole-2-carboxamide** against alternative inhibitors or modulators, use the following benchmarks. Data is synthesized from class-wide behavior of

indole-2-carboxamides.

Table 1: Target Selectivity Profile

Target Class	Specific Target	Interaction Type	Risk/Relevance	Reference Standard (Alternative)
Viral Protease	SARS-CoV-2 PLpro	Non-covalent Inhibitor	High. The indole-amide core mimics the peptide backbone, blocking the active site.[1]	GRL0617 (Naphthalene-based)
Host DUBs	USP14 / USP12	Competitive Inhibitor	Critical. PLpro shares structural homology with human DUBs.[2] Cross-reactivity leads to cytotoxicity.[2]	IU1 (Specific USP14 inhibitor)
Ion Channel	CFTR	Potentiator/Corrector	High. This molecule is a precursor to high-affinity CFTR modulators.[2]	Ivacaftor (Quinoline-based)
GPCR	CB1 Receptor	Allosteric Modulator	Moderate. Indole-2-carboxamides can act as negative allosteric modulators (NAMs).[1][2]	ORG27569

Detailed Experimental Protocols

To validate the performance and selectivity of **6-nitro-1H-indole-2-carboxamide**, follow these self-validating protocols.

Protocol A: Differential DUB Profiling (PLpro vs. USP14)

Objective: Determine if the compound inhibits the viral target (PLpro) without affecting the host homolog (USP14).[2]

Reagents:

- Enzymes: Recombinant SARS-CoV-2 PLpro (10 nM final); Recombinant Human USP14 (10 nM final).[2]
- Substrate: Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin).
- Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT.

Workflow:

- Preparation: Dilute **6-nitro-1H-indole-2-carboxamide** in DMSO (10-point dose-response, 100 μ M to 0.1 nM).
- Pre-incubation: Incubate compound with Enzyme (PLpro or USP14) for 30 minutes at 25°C. Causality Note: This allows non-covalent equilibrium binding before substrate competition.[2]
- Initiation: Add Ub-AMC substrate (500 nM final).
- Detection: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 minutes.
- Validation:
 - Positive Control: GRL0617 (Expect IC50 ~2 μ M for PLpro).
 - Negative Control: DMSO only (0% inhibition).[2]

Protocol B: Nitro-Group Metabolic Stability (Nitroreductase Assay)

Objective: The "6-nitro" group is a "masked amine." In vivo, nitroreductases can reduce this to an amine, drastically changing potency and toxicity.[2]

Reagents:

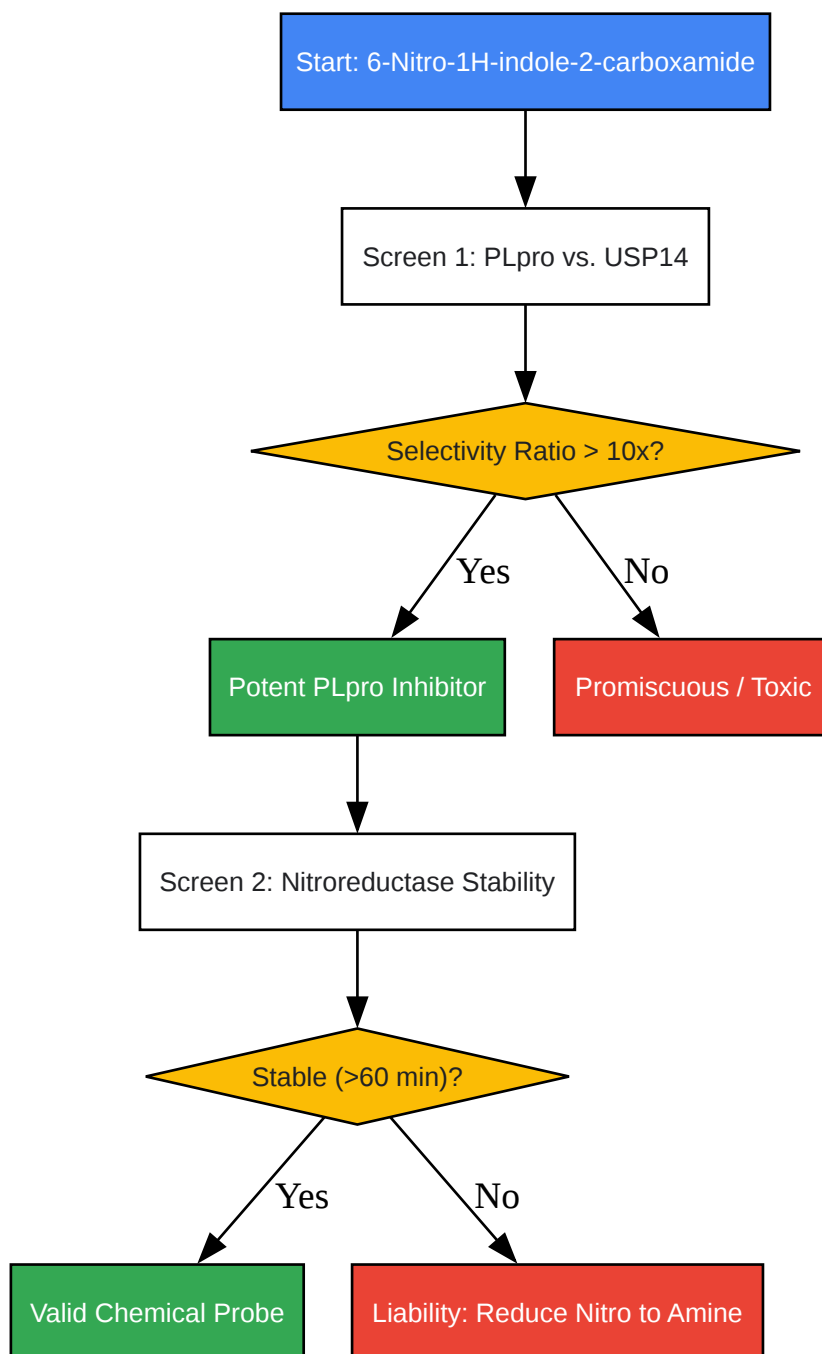
- Enzyme: Purified Nitroreductase (e.g., from *E. coli* or liver microsomes).[2]
- Cofactor: NADH or NADPH (500 μ M).[2]
- Detection: HPLC-UV or LC-MS.

Workflow:

- Incubation: Mix 10 μ M **6-nitro-1H-indole-2-carboxamide** with Nitroreductase (1 μ g/mL) and NADH in phosphate buffer (pH 7.4).
- Time-Course: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with acetonitrile.[2]
- Analysis: Inject onto C18 column.[2] Monitor disappearance of the Nitro peak (Parent) and appearance of the Amino peak (Metabolite).[2]
- Interpretation: Rapid reduction (< 15 min half-life) indicates the compound is a pro-drug or has high metabolic instability, rendering in vitro non-metabolic data less predictive for in vivo models.[2]

Decision Logic for Lead Optimization

Use the following logic flow to determine the fate of the scaffold based on profiling data.



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Figure 2: Decision tree for validating the scaffold. Selectivity and metabolic stability are the primary "Go/No-Go" gates.

References

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